molecular formula C14H12BFO4 B1382259 (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid CAS No. 1704095-81-7

(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid

Cat. No.: B1382259
CAS No.: 1704095-81-7
M. Wt: 274.05 g/mol
InChI Key: MINRKGHJIZBWKD-UHFFFAOYSA-N
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Description

(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a benzyloxycarbonyl group and a fluorine atom attached to a phenyl ring, making it a versatile molecule in organic synthesis and various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of aryl halides using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the use of a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst and a base, typically under mild conditions.

Industrial Production Methods

Industrial production of boronic acids, including (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid, often employs scalable methods such as direct borylation of aromatic compounds using transition metal catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

Mechanism of Action

The mechanism of action of (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic biological compounds. This interaction is facilitated by the boronic acid moiety, which can form complexes with enzyme residues, nucleic acids, and carbohydrates. These interactions are crucial for its role in enzyme inhibition and molecular recognition .

Properties

IUPAC Name

(3-fluoro-4-phenylmethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BFO4/c16-13-8-11(15(18)19)6-7-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINRKGHJIZBWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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